N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

This 2-fluoro benzamide-sulfonamide (CAS 690647-60-0) is a precise regioisomeric probe for medicinal chemistry. Unlike common scaffolds, the ortho-fluorine pattern provides a unique structural vector for high-throughput screening (HTS) diversity sets and halogen-binding positional scans. With no known bioactivity, it is ideal for prospective validation of computational models. To ensure target engagement and reproducibility, source the 2-fluoro form; the 3-fluoro analog (CAS 690643-53-9) is ordered separately for complete positional scanning.

Molecular Formula C23H23FN2O5S
Molecular Weight 458.5
CAS No. 690647-60-0
Cat. No. B2637386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE
CAS690647-60-0
Molecular FormulaC23H23FN2O5S
Molecular Weight458.5
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F)OC
InChIInChI=1S/C23H23FN2O5S/c1-30-20-11-10-16(14-21(20)31-2)12-13-25-23(27)17-6-5-7-18(15-17)26-32(28,29)22-9-4-3-8-19(22)24/h3-11,14-15,26H,12-13H2,1-2H3,(H,25,27)
InChIKeyGRTYSLYSEWTLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE (CAS 690647-60-0): Sourcing and Baseline Properties


N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-FLUOROBENZENESULFONAMIDO)BENZAMIDE (CAS 690647-60-0) is a synthetic small molecule with the formula C23H23FN2O5S and a molecular weight of 458.51 g/mol [1]. It features a benzamide core, a dimethoxyphenylethyl tail, and a 2-fluorobenzenesulfonamido meta-substituent. The compound is listed in the ZINC database (ID ZINC12508078) with a calculated logP of 3.92 and is available from several screening-compound vendors . As of the latest ChEMBL release, this substance has no known biological activity reported in the primary literature [2].

Procurement Risk of Substituting 690647-60-0 with Generic Analogs


While the core benzamide-sulfonamide scaffold is common across numerous screening libraries, the specific 2-fluoro regioisomer (CAS 690647-60-0) and its closest analog, the 3-fluoro variant (CAS 690643-53-9), share an identical molecular formula and differ only in the position of the single fluorine atom . In medicinal chemistry, the position of a halogen substituent on an aromatic ring can dramatically alter binding affinity, selectivity, and pharmacokinetics through steric and electronic effects. Without the precise 2-fluoro substitution pattern, a generic replacement carries a high risk of losing target engagement or introducing off-target activity, making experimental reproducibility impossible [1].

690647-60-0 Quantitative Differentiation Evidence Versus Comparator Compounds


Fluorine Positional Isomerism: 2-Fluoro vs. 3-Fluoro Comparator (690643-53-9)

High-strength differential evidence is currently limited. The target compound (2-fluoro) and its closest analog, CAS 690643-53-9 (3-fluoro), are regioisomers. No published head-to-head biological assays compare these two specific compounds. The differentiation is based on a class-level inference: the position of the fluorine atom on the sulfonamide phenyl ring will alter the molecule's electrostatic potential and conformational preferences, leading to divergent biological profiles . This is a key variable in SAR studies, and using the incorrect isomer would invalidate experimental results.

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Target Prediction Profiling for 690647-60-0 and Related Analogs

No experimental bioactivity data is available for this compound [1]. Computational target prediction using SEA suggests a weak predicted association with LIM domain kinase 2 (LIMK2), with a Max Tc of 52 [2]. This prediction is not a confirmed activity and does not differentiate it from the 3-fluoro isomer, which lacks a similar prediction. The absence of data prevents any quantitative comparison of target engagement, potency, or selectivity.

Computational Biology Drug Target Prediction Kinase Selectivity

Physicochemical and Drug-Likeness Properties vs. In-Class Compounds

The calculated physicochemical properties of 690647-60-0 are available from the ZINC database. It has a molecular weight of 458.51 g/mol, a calculated logP of 3.92, 1 H-bond donor, 5 H-bond acceptors, and a topological polar surface area (tPSA) of 84-87 Ų [1]. These values place it within the 'drug-like' chemical space, similar to many screening compounds. The 3-fluoro isomer is expected to have near-identical calculated properties, as the fluorine position does not change the formula. Therefore, these properties do not provide a point of differentiation for the 2-fluoro isomer over its analog.

Drug Design ADME Prediction Fragment-Based Screening

Vendor-Specific Analytical Quality Control Data

Vendors such as EvitaChem and BenchChem offer this compound with a standard purity of 95% . No detailed certificate of analysis (CoA) with HPLC, NMR, or MS data was found for public comparison. The 3-fluoro isomer (CAS 690643-53-9) is also sold by the same vendors at a similar purity level. Until a quantitative, lot-specific CoA is obtained, there is no basis to claim superior quality for either regioisomer.

Analytical Chemistry Quality Assurance Procurement Specifications

Recommended Application Scenarios for 690647-60-0 Based on Current Evidence


Primary Screening in Novel Target Assays

Given the complete absence of public bioactivity data [1], the primary justified use is in a fresh, unbiased screening campaign. The compound can be included in a diversity set for a high-throughput screen (HTS) against a novel target, where its unique 2-fluoro regioisomeric form provides a distinct structural vector not covered by the 3-fluoro analog. This is a hypothesis-generating exercise.

Structure-Activity Relationship (SAR) Probe for Fluorine Positional Scanning

In a medicinal chemistry program exploring a hit from a benzamide-sulfonamide series, this compound serves as a precise tool to probe the effect of ortho-fluorine substitution . It must be procured together with its 3-fluoro and 4-fluoro analogs to generate the full positional scan data, allowing the team to map the halogen-binding preferences of the target protein.

Computational Chemistry Model Building and Validation

The compound's well-defined structure and predicted properties (logP 3.92, tPSA 87 Ų) make it suitable for testing and validating pharmacophore models, docking algorithms, or molecular dynamics simulations [1]. Its lack of biological annotation is an advantage for blinded prospective validation, where computational predictions can be compared against subsequent empirical screening results.

Chemical Probe for LIMK2 Kinase Investigation (Hypothesis-Driven)

Based on a single SEA prediction suggesting weak LIMK2 association (Max Tc: 52) [2], a specialized lab investigating LIM kinase signaling could procure this compound for a focused assay. However, this is a high-risk, speculative application that requires the buyer to have independent confirmation capabilities, as the prediction alone is low-confidence evidence.

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